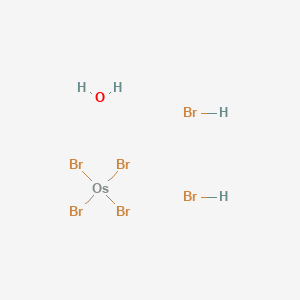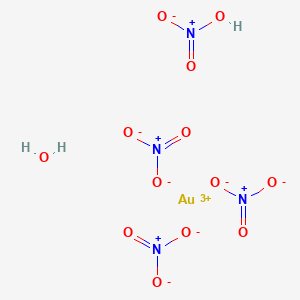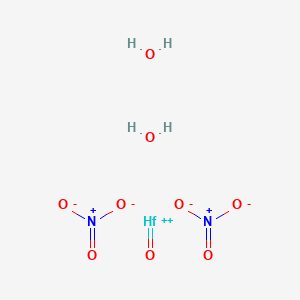
Hafnium dinitrate oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hafnium dinitrate oxide is a chemical compound with the formula Hf(NO3)2O. It is a hafnium-based compound that contains nitrate and oxide groups. Hafnium compounds are known for their high thermal stability, high density, and excellent corrosion resistance, making them valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
Hafnium dinitrate oxide can be synthesized through the reaction of hafnium tetrachloride (HfCl4) with nitric acid (HNO3) under controlled conditions. The reaction typically involves dissolving hafnium tetrachloride in nitric acid, followed by the addition of water to precipitate this compound. The reaction conditions, such as temperature and concentration of reactants, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, this compound can be produced using a similar method but on a larger scale. The process involves the use of high-purity hafnium tetrachloride and concentrated nitric acid. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistent quality and high yield of this compound.
化学反应分析
Types of Reactions
Hafnium dinitrate oxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hafnium oxide (HfO2).
Reduction: It can be reduced to form hafnium metal (Hf) under specific conditions.
Substitution: The nitrate groups in this compound can be substituted with other ligands, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2). The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) can be used. The reaction conditions include high temperature and pressure.
Substitution: Halide salts (e.g., NaCl, KBr) or alcohols (e.g., methanol, ethanol) are used as reagents. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
Oxidation: Hafnium oxide (HfO2)
Reduction: Hafnium metal (Hf)
Substitution: Hafnium halides (e.g., HfCl4) or hafnium alkoxides (e.g., Hf(OR)4)
科学研究应用
Hafnium dinitrate oxide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other hafnium compounds, such as hafnium oxide and hafnium halides.
Biology: this compound is studied for its potential use in biomedical applications, such as imaging and drug delivery.
Medicine: Research is ongoing to explore its use in cancer treatment, particularly in radiation therapy, due to its high atomic number and ability to enhance the effects of radiation.
Industry: this compound is used in the production of high-performance ceramics, optical coatings, and as a catalyst in various chemical reactions.
作用机制
The mechanism by which hafnium dinitrate oxide exerts its effects depends on its application. In radiation therapy, for example, this compound enhances the effects of radiation by increasing the production of reactive oxygen species (ROS) within cancer cells, leading to increased DNA damage and cell death. The molecular targets and pathways involved include the interaction of hafnium atoms with cellular components, leading to the generation of ROS and subsequent cellular damage.
相似化合物的比较
Hafnium dinitrate oxide can be compared with other hafnium compounds, such as:
Hafnium oxide (HfO2): Known for its high dielectric constant and used in semiconductor applications.
Hafnium tetrachloride (HfCl4): Used as a precursor for the synthesis of other hafnium compounds and in catalysis.
Hafnium alkoxides (Hf(OR)4): Used in the production of hafnium-based ceramics and coatings.
Uniqueness
This compound is unique due to its combination of nitrate and oxide groups, which imparts specific chemical reactivity and properties
属性
IUPAC Name |
oxohafnium(2+);dinitrate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hf.2NO3.2H2O.O/c;2*2-1(3)4;;;/h;;;2*1H2;/q+2;2*-1;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDJKLZDRCSWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O=[Hf+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4HfN2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313624.png)
![4-Methoxyphenyl-3-O-[N-(hydroxyacetyl)-alpha-neuraminosyl]-beta-D-galactopyranoside](/img/structure/B6313639.png)
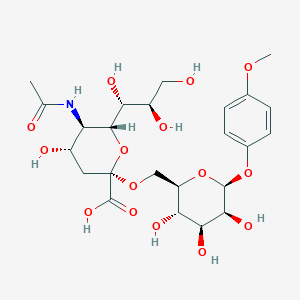
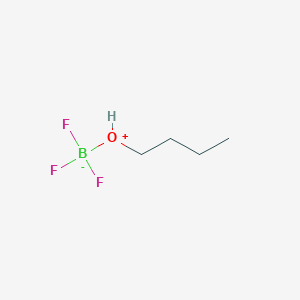
![(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-5-[[4-[2-[4-[[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-10,15,20,25,30-pentakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methoxy]phenyl]propan-2-yl]phenoxy]methyl]-31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-10,15,20,25,30-pentakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane](/img/structure/B6313658.png)
![Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313659.png)
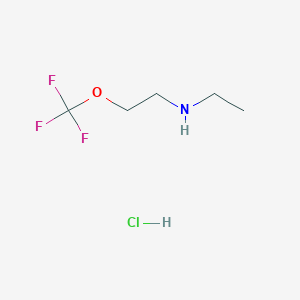
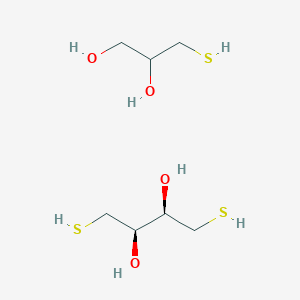
![Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride](/img/structure/B6313675.png)
![5,12-dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene](/img/structure/B6313686.png)


